molecular formula C39H79N10O17P3S B6596246 CID 46907893 CAS No. 799812-87-6

CID 46907893

Cat. No. B6596246
CAS RN: 799812-87-6
M. Wt: 1085.1 g/mol
InChI Key: MQEBLHAOCDTGBF-BMPOWUBJSA-N
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Description

CID 46907893 is a chemical compound with a molecular formula of C17H14N2O2S. It is also known as 2-(2-oxo-2-phenylethyl) isoindoline-1, 3-dione. This compound has been of interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Methodological Advances in Developmental Research

  • Description, Prediction, and Causation in Child and Adolescent Development : This study highlights the methodological challenges in developmental research, emphasizing the importance of aligning research goals with appropriate designs and techniques such as machine learning and Mendelian randomization to improve understanding of developmental processes (Hamaker, Mulder, & van IJzendoorn, 2020).

Computing with Infinite Data

  • CID - Computing with Infinite Data : Focuses on the theoretical and applied aspects of computing with infinite objects, such as real numbers represented as infinite sequences, aiming to improve software efficiency in engineering and scientific applications (Spreen, 2017).

Advances in Protein Function Control

  • Chemically Induced Dimerization for Protein Function Control : Discusses the use of chemically induced dimerization (CID) to control protein function with precision, highlighting its application in studying biological processes and protein trafficking (Voss, Klewer, & Wu, 2015).

Enhancements in Scientific Software Licensing

  • A Guide to Software Licensing for Scientists : Provides insights on legal strategies for licensing scientific software, crucial for the distribution, reproducibility, and further development of research tools (Morin, Urban, & Śliż, 2012).

Machine Learning for IoT Security

  • Intrusion Detection Systems for IoT Applications : Examines the use of machine learning algorithms to secure Internet of Things (IoT) applications against cyber threats, advancing the development of anomaly-based intrusion detection systems (Verma & Ranga, 2019).

properties

IUPAC Name

triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-(2-octadecanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H70N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;/h26-28,32-34,38,49-50H,4-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);3*1H3/t28-,32?,33+,34+,38-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEBLHAOCDTGBF-BMPOWUBJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H79N10O17P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677193
Record name triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-(2-octadecanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1085.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 46907893

CAS RN

799812-87-6
Record name triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-(2-octadecanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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